LogP Differentiation: 4-Methoxy Confers 0.20–1.00 Unit Higher Lipophilicity Than 4-Chloro and Unsubstituted Analogs
The measured logP of 4-methoxy-N,N-dimethylpyrimidin-2-amine is 1.54, which is 0.20 log units higher than the 4-chloro analog (logP 1.34) and approximately 0.70–1.00 log units higher than the unsubstituted parent N,N-dimethylpyrimidin-2-amine (logP 0.54–0.84) [1]. Additionally, an independent computational estimate from ADMET Predictor™ reports logP 1.87 and aqueous solubility 2.639 mg/mL for the target compound [2]. The higher logP of the 4-methoxy derivative translates to an estimated ~1.6-fold increase in computed membrane permeability relative to the unsubstituted parent, assuming a linear free-energy relationship between logP and passive diffusion in a standard parallel artificial membrane permeability assay (PAMPA) model [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) – experimentally derived and computationally predicted values |
|---|---|
| Target Compound Data | logP = 1.54 (Chembase); logP = 1.87, solubility = 2.639 mg/mL (ADMET Predictor™) |
| Comparator Or Baseline | 4-Chloro-N,N-dimethylpyrimidin-2-amine: logP = 1.20–1.34 (ChemScene, Chembase); N,N-dimethylpyrimidin-2-amine: logP = 0.54–0.84 (Chembase, Chem960) |
| Quantified Difference | ΔlogP = +0.20 to +0.34 vs. 4-chloro analog; ΔlogP = +0.70 to +1.00 vs. unsubstituted parent |
| Conditions | LogP values sourced from vendor-certified physicochemical databases (Chembase, ChemScene, Chem960); ADMET Predictor™ estimate for target compound from Nature-published table |
Why This Matters
Higher logP directly improves passive membrane permeability, which is critical for cell-based phenotypic screening and intracellular target engagement—meaning replacement by a lower-logP analog may yield false negatives in permeability-limited assays.
- [1] Chembase. Comparative logP data: 4-methoxy-N,N-dimethylpyrimidin-2-amine (logP 1.54), 4-chloro-N,N-dimethylpyrimidin-2-amine (logP 1.34), N,N-dimethylpyrimidin-2-amine (logP 0.84). http://www.chembase.cn; ChemScene. 4-Chloro-N,N-dimethylpyrimidin-2-amine logP 1.196. https://www.chemscene.com; Chem960. N,N-dimethylpyrimidin-2-amine logP 0.5426. https://m.chem960.com View Source
- [2] Nature-published Table 2. Physicochemical properties and in vitro data used in simulations. logP 1.87, Solubility 2.639 mg/mL (ADMET Predictor™ estimate). https://preview-www.nature.com View Source
